Tributyrin

Catalog No.
S545800
CAS No.
60-01-5
M.F
C15H26O6
M. Wt
302.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyrin

CAS Number

60-01-5

Product Name

Tributyrin

IUPAC Name

2,3-di(butanoyloxy)propyl butanoate

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

InChI

InChI=1S/C15H26O6/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3

InChI Key

UYXTWWCETRIEDR-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC

Solubility

SOL IN ACETONE, BENZENE
Very soluble in alcohol and ether
In water, 133 mg/L at 37 °C
0.133 mg/mL at 37 °C
insoluble in water; soluble in organic solvents, oils
miscible (in ethanol)

Synonyms

glyceryl tributyrate, tributyrin, tributyrylglycerol

Canonical SMILES

CCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC

Description

The exact mass of the compound Tributyrin is 302.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.133 mg/ml at 37 °csol in acetone, benzenevery soluble in alcohol and etherin water, 133 mg/l at 37 °c0.133 mg/ml at 37 °cinsoluble in water; soluble in organic solvents, oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 661583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of butyrate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Tributyrin, a triglyceride formed by esterification of butyric acid with glycerol, has gained significant interest in scientific research due to its potential benefits for gut health. Its primary function lies in its ability to serve as a prodrug for butyric acid. This means that tributyrin gets broken down by enzymes in the digestive system, particularly pancreatic lipase, releasing butyric acid in a controlled manner []. Butyric acid, a short-chain fatty acid, plays a crucial role in maintaining gut health by:

  • Fueling intestinal cells: Butyric acid serves as a preferred energy source for colonocytes, the epithelial cells lining the colon. Studies have shown that butyric acid can contribute to over 70% of the energy needs of these cells [].
  • Promoting intestinal integrity: Butyric acid has been shown to improve the morphology and structure of the small intestine. Research suggests it can increase the height of villi, finger-like projections that enhance nutrient absorption, and improve the overall health of the intestinal barrier.
  • Modulating gut microbiota: Butyric acid can influence the composition of gut bacteria. It can inhibit the growth of harmful pathogens like Salmonella, Escherichia coli, and Clostridium while promoting the growth of beneficial bacteria like Lactobacillus []. This shift in gut microbiota composition can contribute to a healthier digestive system.

These potential benefits of tributyrin have made it a subject of ongoing scientific research, particularly in the context of:

  • Animal nutrition: Studies have explored the use of tributyrin as a feed additive for livestock and poultry. Tributyrin offers advantages over directly using butyric acid due to its more controlled release, reduced odor, and ease of handling []. Research suggests that tributyrin supplementation can improve gut health, immunity, and overall production performance in animals.
  • Human gut health: Tributyrin is being investigated as a potential dietary supplement for promoting gut health in humans. Researchers are exploring its efficacy in managing various gut-related conditions, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS) [].

Tributyrin is a triglyceride formed from the esterification of glycerol with three molecules of butyric acid. It is a naturally occurring compound found in butter and is characterized by its liquid fat form and acrid taste. As a prodrug of butyric acid, tributyrin is rapidly absorbed in the body and serves various biological functions, particularly in enhancing the antiproliferative effects of dihydroxycholecalciferol in human colon cancer cells . Its chemical formula is C₁₅H₂₆O₆, and it plays a significant role in nutrition and health by acting as a source of butyric acid, which has well-documented health benefits.

Tributyrin acts as a prodrug for butyric acid [, ]. This means it gets broken down in the body, releasing butyric acid. Butyric acid plays a vital role in gut health by promoting colonocyte health, reducing inflammation, and potentially influencing the gut microbiome. Studies suggest Tributyrin may also have anti-cancer properties, but the mechanism requires further investigation [].

Tributyrin undergoes hydrolysis to release butyric acid and glycerol, primarily facilitated by pancreatic lipases in the gastrointestinal tract. This reaction is crucial for its function as it allows the slow release of butyric acid, which can exert various physiological effects, including anti-inflammatory properties and promoting gut health . The kinetics of this hydrolysis can be influenced by factors such as substrate concentration and the presence of free fatty acids, which may inhibit the reaction .

Tributyrin exhibits several biological activities, primarily due to its conversion to butyric acid. It has been shown to:

  • Alleviate gut microbiota dysbiosis: Tributyrin helps restore intestinal health by modulating gut microbiota composition and enhancing intestinal barrier function .
  • Exhibit anti-inflammatory effects: It plays a role in reducing inflammation within the gut, which can be beneficial for conditions like inflammatory bowel disease .
  • Support cancer treatment: As a prodrug of butyric acid, tributyrin enhances the antiproliferative effects of certain cancer therapies, particularly in colon cancer .

Tributyrin can be synthesized through various methods, including:

  • Esterification: The most common method involves the reaction of glycerol with butyric acid in the presence of an acid catalyst. This process can be optimized using eco-friendly catalysts to enhance yield and reduce environmental impact .
  • Enzymatic synthesis: Utilizing lipases for catalysis provides a more selective and mild approach to producing tributyrin from glycerol and butyric acid .

Tributyrin has diverse applications across several fields:

  • Nutritional Supplements: It is used as a dietary supplement for humans and animals due to its health benefits associated with butyric acid.
  • Aquaculture: Tributyrin is increasingly being used in aquaculture diets to improve growth performance and gut health in fish and crustaceans .
  • Pharmaceuticals: Its properties as a prodrug make it valuable in drug formulations aimed at enhancing bioavailability and therapeutic efficacy.

Research into tributyrin's interactions has revealed its potential to modulate gut microbiota and influence metabolic pathways. Studies indicate that tributyrin supplementation can positively affect the intestinal environment, particularly after antibiotic treatment, by restoring microbial balance and promoting beneficial bacteria growth . Furthermore, tributyrin's interaction with other dietary components can enhance its beneficial effects on health.

Several compounds share similarities with tributyrin due to their structural characteristics or biological functions. Here are some notable examples:

CompoundStructure TypeBiological ActivityUnique Features
Butyric AcidShort-chain fatty acidAnti-inflammatory, promotes gut healthDirectly active without needing conversion
Caprylic AcidMedium-chain fatty acidAntimicrobial propertiesDerived from coconut oil; shorter chain
Propionic AcidShort-chain fatty acidAntimicrobial, supports gut healthUsed as a food preservative
Tributyl CitrateTriesterPlasticizer, solventUsed primarily in industrial applications

Uniqueness of Tributyrin

Tributyrin's uniqueness lies in its ability to serve as a stable reservoir for butyric acid while avoiding the unpleasant odor associated with direct butyric acid supplementation. Its slow-release mechanism allows for sustained therapeutic effects in gastrointestinal health without immediate degradation by gastric juices . This makes tributyrin particularly effective for dietary applications where gradual absorption is preferred.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
colourless oily liquid

Color/Form

COLORLESS
Oily liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

302.17293854 g/mol

Monoisotopic Mass

302.17293854 g/mol

Boiling Point

307 °C

Flash Point

356 °F; 180 °C (Open cup)

Heavy Atom Count

21

Taste

Bitter taste

Density

1.032 at 20 °C
1.034-1.037

LogP

log Kow = 2.54

Odor

FRUITY, BUTTERY

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S05LZ624MF

Therapeutic Uses

... Enrolled in this study were 20 patients with advanced solid tumors for whom no other therapy was available, had life expectancy greater than 12 weeks, and normal organ function. They were treated with tributyrin at doses from 150 to 200 mg/kg three times daily. Blood was sampled for pharmacokinetic analysis prior to dosing and at 15 and 30 min and 1, 1.5, 2, 2.5, 3, 3.5 and 4 hr thereafter. The patients entered comprised 15 men and 5 women with a median age of 61 years (range 30-74 years). Prior therapy regimens included: chemotherapy (median two prior regimens, range none to five), radiation therapy (one), no prior therapy (one). There was no dose-limiting toxicity. Escalation was halted at the 200 mg/kg three times daily level due to the number of capsules required. A median butyrate concentration of 52 microM was obtained but there was considerable interpatient variability. No objective responses were seen. There were four patients with prolonged disease stabilization ranging from 3 to 23 months; median progression-free survival was 55 days. Two patients with chemotherapy-refractory non-small-cell lung cancer had survived for >1 year at the time of this report without evidence of progression.

Pharmacology

Tributyrin is a triglyceride prodrug of butyric acid with potential antineoplastic activity. Butyrate, the active metabolite of tributyrin, inhibits histone deacetylase, resulting in increased differentiation, decreased proliferation, cell cycle arrest, and apoptosis in some tumor cell lines. (NCI04)

Mechanism of Action

... Human gastric cancer SGC-7901 cells were exposed to tributyrin at 0.5, 1, 2, 5, 10 and 50 mmol/L(-1) for 24-72 h. MTT /2H-Tetrazolium,2-(4,5-Dimethyl-2-thiazolyl-3)/ assay was applied to detect the cell proliferation. [(3)H]-TdR uptake was measured to determine DNA synthesis. Apoptotic morphology was observed by electron microscopy and Hoechst-33258 staining. Flow cytometry and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay were performed to detect tributyrin-triggered apoptosis. The expressions of PARP /Poly-ADP Ribose Polymerase/, Bcl-2 and Bax were examined by Western blot assay. Tributyrin could initiate growth inhibition of SGC-7901 cell in a dose- and time-dependent manner. [(3)H]-TdR uptake by SGC-7901 cells was reduced to 33.6 % after 48 h treatment with 2 mmol/L(-1) tributyrin, compared with the control (P<0.05). Apoptotic morphology was detected by TUNEL assay. Flow cytometry revealed that tributyrin could induce apoptosis of SGC-7901 cells in dose-dependent manner. After 48 hours incubation with tributyrin at 2 mmol/L(-1), the level of Bcl-2 protein was lowered, and the level of Bax protein was increased in SGC-7901, accompanied by PARP cleavage.
... HT-29 colon cancer cells exposed to PB /phenylbutyrate/ and TB /tributyrin/ result in growth inhibition associated with an induction of apoptosis mediated through the activation of caspase-3 activity. A block in the G1/S cell cycle traverse associated with a decrease in CDK2 (cyclin dependent kinase) protein levels and retinoblastoma protein hypophosphorylation was also noted after PB and TB exposure.
We investigated the effects of tributyrin establishing induction of growth arrest and apoptosis of MCF-7 human mammary carcinoma cells. Transient increased mitochondria-associated bax, dissipation of the mitochondrial membrane potential (delta(psi)m), and caspase-3-independent cleavage of poly(ADP-ribose) polymerase are evident as early as 4 h after treatment of cells with tributyrin. These events are followed by the transient accumulation of mitochondrial cytochrome c in the cytosol and, finally, the generation and accumulation of cells with subdiploid DNA content. During the period in which mitochondria-associated bax levels are elevated, the delta(psi)m is disrupted, and cytochrome c is detected in the cytosol, we show induction of p21WAF1/Cip1 in the absence of increased p53 and arrest of cells in G2-M.

Vapor Pressure

1.3X10-3 mm Hg at 25 °C /Estimated/

Other CAS

60-01-5

Absorption Distribution and Excretion

Tributyrin is absorbed by the intestinal mucosa of the rat and is not absorbed cutaneously in guinea pigs.
In humans administered once daily oral injections of 50-400 mg/kg tributyrin for 3 weeks, peak plasma concentrations occurred 0.25-3 hr after dosing. The peak plasma concentration of those administered 200 mg/kg ranged from 0.1-0.45 mM. Higher plasma concentrations were not observed in those given higher doses.
In mice and rats given 10.3 g/kg tributyrin orally, plasma butyrate concentrations peaked at 1.75 and 3.07 mM, respectively. They were >/= 1 mM from 10-60 min after dosing in mice and 30-90 min in rats.
... Female CD2F1 mice were treated with tributyrin by oral gavage or with sodium butyrate by i.v. bolus or oral gavage. Oral tributyrin doses delivered to mice were 3.1, 5.2, 7.8, and 10.3 g/kg. Intravenous sodium butyrate doses were 0.31, 0.62, 0.94, and 1.25 g/kg. Oral sodium butyrate was given to mice at 5 g/kg. Subsequently, similar studies were performed in female Sprague-Dawley rats. Rats were given tributyrin by oral gavage at doses of 3.6, 5.2, or 10.3 g/kg or sodium butyrate i.v. at a dose of 500 mg/kg. Plasma butyrate concentrations were determined by gas chromatography. RESULTS: In mice, oral dosing with tributyrin resulted in detectable plasma butyrate concentrations as early as at 5 min after treatment and produced peak plasma butyrate concentrations at between 15 and 60 min after dosing. Peak plasma butyrate concentrations increased proportionally with increasing tributyrin dose, but as the oral tributyrin dose increased there was a greater than proportional increase in the area under the curve of plasma butyrate concentrations versus time (AUC). At a tributyrin dose of 10.3 g/kg, plasma butyrate concentrations peaked at approximately 1.75 mM and remained >1 mM for between 10 and 60 min after dosing. However, approximately 10% of mice treated with this dose died acutely. At a tributyrin dose of 7.8 g/kg, plasma butyrate concentrations reached approximately 1 mM by 15 min after dosing and remained between 0.8 and 1 mM until 60 min after dosing. No mouse treated with this dose died acutely. Mice given tributyrin doses of 5.2 and 3.1 g/kg achieved peak plasma butyrate concentrations of approximately 0.9 and 0.5 mM, respectively, by 45 min after dosing. Plasma butyrate concentrations in these mice remained above 0.1 mM until 120 and 90 min after dosing, respectively. The four i.v. doses of sodium butyrate resulted in plasma concentration-time profiles that also indicated nonlinear pharmacokinetics and were well described by a one-compartment model with saturable elimination. Values recorded for the Michaelis-Menten constant (Km) and the maximal velocity of the process (Vmax) ranged between 1.02 and 5.65 mM and 0.60 and 1.82 mmol/min, respectively. Values noted for the volume of the central compartment (Vc) varied between 0.48 and 0.72 l/kg. At 1.25 g/kg, i.v. sodium butyrate produced peak plasma butyrate concentrations of 10.5-17.7 mM, and plasma butyrate concentrations remained above 1 mM for 20-30 min. Sodium butyrate delivered orally to mice at 5 g/kg produced peak plasma butyrate concentrations of approximately 9 mM at 15 min after dosing and plasma butyrate concentrations exceeding 1 mM for 90 min after dosing. In rats the 10.3-g/kg oral dose of tributyrin produced peak plasma butyrate concentrations of approximately 3 mM by 75 min after dosing and butyrate concentrations exceeding 1 mM from 30 to 90 min after dosing. The plasma butyrate concentrations produced in rats by 5.2- and 3.6-g/kg doses were appropriately lower than those produced by the 10.3-g/kg dose, and there was no evidence of nonlinearity. The 500-mg/kg i.v. dose of sodium butyrate produced peak plasma butyrate concentrations in rats of approximately 11 mM, and the decline in plasma butyrate concentrations with time after dosing was consistent with saturable clearance.
... Peak plasma butyrate concentrations occurred between 0.25 and 3 h after dose, increased with dose, and ranged from 0 to 0.45 mM. Peak concentrations did not increase in three patients who had dose escalation. Butyrate pharmacokinetics were not different on days 1 and 15. Because peak plasma concentrations near those effective in vitro (0.5-1 mM) were achieved, but butyrate disappeared from plasma by 5 h after dose, we are now pursuing dose escalation with dosing three times daily, beginning at a dose of 450 mg/kg/day.

Metabolism Metabolites

...Tributyrinase.../is/ an enzyme specific for the hydrolysis of tributyrins. This enzyme is inhibited by some organic compounds, particularly selected fluorophosphates. ...A fluoride-sensitive tributyrinase has been isolated from rat adipose tissue, which liberates butyric acid from 1-mono-, 1,2-di-, or tributyrin.
Porcine liver and kidney microsomes most actively hydrolyzed tributyrin. Liver microsomes from frogs, pigs, rats, cats, rabbits, guinea pigs, sheep, doves, dogs but not fish, also possessed esterase activity against tributyrin.
Studies of the hydrolysis of the glycerol fatty acid esters (/including/ tributyrin...) showed complete hydrolysis to glycerol and the corresponding fatty acids, butyric acid, 5-hydroxy-decanoic acid, and 5-hydroxydodecanoic acid, respectively.

Wikipedia

Tributyrin

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Prepared by esterification of glycerol with excess butyric acid.

General Manufacturing Information

Butanoic acid, 1,2,3-propanetriyl ester: ACTIVE
...Useful in butter, margarine /as flavor/, solvent for flavors.
FEMA NUMBER 2223
Irradiation of tributyrin produces various compounds, among them butanetriol triesters, erythritol tetraesters, and polyglycol polyesters.

Interactions

Effect of feeding tributyrin on toxicity of diisopropylfluorophosphate (DFP) in mice. After 36 hr of tributyrin feeding the DFP toxicity is 1.7 time normal & after 14 days of feeding it is only 1.15 times normal. .

Dates

Modify: 2023-08-15

Timing of Tributyrin Supplementation Differentially Modulates Gastrointestinal Inflammation and Gut Microbial Recolonization Following Murine Ileocecal Resection

Valentin Mocanu, Heekuk Park, Jerry Dang, Naomi Hotte, Aducio Thiesen, Michael Laffin, Haili Wang, Daniel Birch, Karen Madsen
PMID: 34204288   DOI: 10.3390/nu13062069

Abstract

Gastrointestinal surgery imparts dramatic and lasting imbalances, or dysbiosis, to the composition of finely tuned microbial ecosystems. The aim of the present study was to use a mouse ileocecal resection (ICR) model to determine if tributyrin (TBT) supplementation could prevent the onset of microbial dysbiosis or alternatively enhance the recovery of the gut microbiota and reduce gastrointestinal inflammation.
Male wild-type (129 s1/SvlmJ) mice aged 8-15 weeks were separated into single cages and randomized 1:1:1:1 to each of the four experimental groups: control (CTR), preoperative TBT supplementation (PRE), postoperative TBT supplementation (POS), and combined pre- and postoperative supplementation (TOT). ICR was performed one week from baseline assessment with mice assessed at 1, 2, 3, and 4 weeks postoperatively. Primary outcomes included evaluating changes to gut microbial communities occurring from ICR to 4 weeks.
A total of 34 mice that underwent ICR (CTR
= 9; PRE
= 10; POS
= 9; TOT
= 6) and reached the primary endpoint were included in the analysis. Postoperative TBT supplementation was associated with an increased recolonization and abundance of anaerobic taxa including
and
. The microbial recolonization of PRE mice was characterized by a bloom of aerotolerant organisms including
and
PRE mice had a trend towards decreased ileal inflammation as evidenced by decreased levels of IL-1β (
= 0.09), IL-6 (
= 0.03), and TNF-α (
< 0.05) compared with mice receiving TBT postoperatively. In contrast, POS mice had trends towards reduced colonic inflammation demonstrated by decreased levels of IL-6 (
= 0.07) and TNF-α (
= 0.07). These changes occurred in the absence of changes to fecal short-chain fatty acid concentrations or histologic injury scoring.
Taken together, the results of our work demonstrate that the timing of tributyrin supplementation differentially modulates gastrointestinal inflammation and gut microbial recolonization following murine ICR.


Tributyrin Attenuates Metabolic and Inflammatory Changes Associated with Obesity through a GPR109A-Dependent Mechanism

Fabio Takeo Sato, Yu Anne Yap, Amanda Rabello Crisma, Mariana Portovedo, Gilson Masahiro Murata, Sandro Massao Hirabara, Willian Rodrigues Ribeiro, Caroline Marcantonio Ferreira, Maysa Mariana Cruz, Joice Naiara Bertaglia Pereira, Tanyara Baliani Payolla, Suzana Eiko Sato Guima, Andrew Maltez Thomas, João Carlos Setubal, Maria Isabel Cardoso Alonso-Vale, Marinilce Fagundes Santos, Rui Curi, Eliana Marino, Marco A R Vinolo
PMID: 32882837   DOI: 10.3390/cells9092007

Abstract

Obesity is linked with altered microbial short-chain fatty acids (SCFAs), which are a signature of gut dysbiosis and inflammation. In the present study, we investigated whether tributyrin, a prodrug of the SCFA butyrate, could improve metabolic and inflammatory profiles in diet-induced obese mice. Mice fed a high-fat diet for eight weeks were treated with tributyrin or placebo for another six weeks. We show that obese mice treated with tributyrin had lower body weight gain and an improved insulin responsiveness and glucose metabolism, partly via reduced hepatic triglycerides content. Additionally, tributyrin induced an anti-inflammatory state in the adipose tissue by reduction of
and
and increased
, Tregs cells and M2-macrophages. Moreover, improvement in glucose metabolism and reduction of fat inflammatory states associated with tributyrin treatment were dependent on GPR109A activation. Our results indicate that exogenous targeting of SCFA butyrate attenuates metabolic and inflammatory dysfunction, highlighting a potentially novel approach to tackle obesity.


Tributyrin Inhibits Ethanol-Induced Epigenetic Repression of CPT-1A and Attenuates Hepatic Steatosis and Injury

Hridgandh Donde, Smita Ghare, Swati Joshi-Barve, JingWen Zhang, Manicka V Vadhanam, Leila Gobejishvili, Pawel Lorkiewicz, Sanjay Srivastava, Craig J McClain, Shirish Barve
PMID: 31654770   DOI: 10.1016/j.jcmgh.2019.10.005

Abstract

Ethanol-mediated down-regulation of carnitine palmitoyltransferase-1 (CPT-1A) gene expression plays a major role in the development of hepatic steatosis; however, the underlying mechanisms are not completely elucidated. Tributyrin, a butyrate prodrug that can inhibit histone deacetylase (HDAC) activity, attenuates hepatic steatosis and injury. The present study examined the beneficial effect of tributyrin/butyrate in attenuating ethanol-induced pathogenic epigenetic mechanisms affecting CPT-1A promoter-histone modifications and gene expression and hepatic steatosis/injury.
Mice were fed a liquid Lieber-DeCarli diet (Research Diet Inc, New Brunswick, NJ) with or without ethanol for 4 weeks. In a subset of mice, tributyrin (2 g/kg) was administered orally by gavage. Primary rat hepatocytes were treated with 50 mmol/L ethanol and/or 2 mmol/L butyrate. Gene expression and epigenetic modifications at the CPT-1A promoter were analyzed by chromatin immunoprecipitation analysis.
In vivo, ethanol induced hepatic CPT-1A promoter histone H3K9 deacetylation, which is indicative of a repressive chromatin state, and decreased CPT-1A gene expression. Our data identified HDAC1 as the predominant HDAC causing CPT-1A promoter histone H3K9 deacetylation and epigenetic down-regulation of gene expression. Significantly, Specificity Protein 1 (SP1) and Hepatocyte Nuclear Factor 4 Alpha (HNF4α) participated in the recruitment of HDAC1 to the proximal and distal regions of CPT-1A promoter, respectively, and mediated transcriptional repression. Importantly, butyrate, a dietary HDAC inhibitor, attenuated ethanol-induced recruitment of HDAC1 and facilitated p300-HAT binding by enabling SP1/p300 interaction at the proximal region and HNF4α/peroxisomal proliferator-activated receptor-γ coactivator-1α/p300 interactions at the distal region, leading to promoter histone acetylation and enhanced CPT-1A transcription.
This study identifies HDAC1-mediated repressive epigenetic mechanisms that underlie an ethanol-mediated decrease in CPT-1A expression. Importantly, tributyrin/butyrate inhibits HDAC1, rescues CPT-1A expression, and attenuates ethanol-mediated hepatic steatosis and injury, suggesting its potential use in therapeutic strategies for alcoholic liver disease.


Mycoprotein ingredient structure reduces lipolysis and binds bile salts during simulated gastrointestinal digestion

Raffaele Colosimo, Ana-Isabel Mulet-Cabero, Frederick J Warren, Cathrina H Edwards, Tim J A Finnigan, Pete J Wilde
PMID: 33242053   DOI: 10.1039/d0fo02002h

Abstract

Mycoprotein is the fungal biomass obtained by the fermentation of Fusarium venenatum, whose intake has been shown to lower blood lipid levels. This in vitro study aimed to understand the mechanisms whereby mycoprotein can influence lipid digestion by reducing lipolysis and binding to bile salts. Mycoprotein at 30 mg mL
concentration significantly reduced lipolysis after 60 min of simulated intestinal digestion with oil-in-water emulsion (P < 0.001) or 10 min of incubation with tributyrin (P < 0.01). Furthermore, mycoprotein effectively bound bile salts during simulated small intestinal digestion, but only after being exposed to the acidic environment of the preceding gastric phase. However, the extent of bile salts sequestered by mycoprotein was decreased by pepsin and lipase-colipase activity. Besides, extracted mycoprotein proteins showed bile salt binding activity, and proteins with a molecular weight of ∼37 kDa showed resistance to trypsin hydrolysis. Thus, eleven extracted mycoprotein proteins (> 37 kDa) were identified by liquid chromatography-tandem mass spectrometry. In addition, the viscosity of mycoprotein digesta appeared to have no impact on bile salt binding since no statistically significant differences were detected between samples exposed or not to the previous gastric step. This study has identified mechanisms by which mycoprotein can reduce blood lipid levels.


Efficacy of Butyric and Valeric Acid Esters in a Necrotic Enteritis Challenge Model

Charles L Hofacre, Greg F Mathis, Brett S Lumpkins, Richard Sygall, Stefan Vaessen, Christa S Hofacre, John A Smith, Eric Clanton
PMID: 33205166   DOI: 10.1637/aviandiseases-D-19-00124

Abstract

Restrictions on the use of antibiotics in poultry production have increased interest in nonantibiotic alternatives to control necrotic enteritis (NE). Volatile fatty acids, and in particular butyric acid preparations, have shown potential as aids in controlling NE. Valeric acid compounds may be a new additional alternative. This series of three trials compared the effects of tributyrin, monovalerin, which is an organic acid mixture, and bacitracin in a NE challenge model consisting of challenge with coccidiosis followed by Clostridium perfringens. Trial 1 was a pen trial comparing tributyrin at 0.5 kg/metric ton continuously in the feed, a proprietary organic acid blend at 1 kg per 1000 L as a metaphylactic treatment in the water, and bacitracin in the feed at 55 g/metric ton. Tributyrin and the organic acid mixture were at least as effective as bacitracin in controlling the growth- and efficiency-suppressing effects of the NE challenge, and the organic acid mixture reduced NE lesion scores. None of the treatments reduced mortality. Trial 2 was a battery study comparing monovalerin at 1.5 kg/metric ton and bacitracin in the feed. Both interventions provided significant control of both clinical and subclinical NE, with bacitracin being slightly superior to monovalerin. Trial 3 was a pen trial comparing monovalerin at 1 kg or 1.5 kg/metric ton continuously, or 0.5 kg/metric ton from 0 to 14 days and 0.25 kg/metric ton from 14 to 42 days (variable dose), to tributyrin at the same variable-dose schedule. The higher dose of monovalerin appeared to suppress feed intake and weight gain prechallenge but also produced the lowest NE mortality and the lowest total mortality of the challenged groups. All of the treatments except the variable-dose monovalerin treatment demonstrated reductions in NE lesion scores compared with the positive challenge control group; however, they did not control mortality and had fewer effects on the performance effects of subclinical NE. Results of these studies indicate that the organic acid products monovalerin and tributyrin may be useful adjuncts to reduce NE in antibiotic-free broiler production.


Encapsulation of tributyrin by gamma-cyclodextrin: Complexation, spray drying, and in vitro fermentation

Xueqian Shi, Marcia H Monaco, Sharon M Donovan, Youngsoo Lee
PMID: 32935856   DOI: 10.1111/1750-3841.15440

Abstract

Butyrate is a short-chain fatty acid (SCFA) known for support in gastrointestinal (GI) health. Tributyrin (TB) could be used as an alternate source of butyrate. The objectives of this study were to encapsulate TB using gamma-cyclodextrin (CD) by spray-drying and to investigate the physicochemical and the fermentation properties of TB/CD complex. The TB/CD complex precipitated in water with an average stoichiometry of 1:1.3 of TB:CD. At a 1:2 molar ratio of TB:CD, TB was fully retained in the spray-dried TB/CD complex. The spray-dried TB/CD complex showed crystalline structure, supported by both X-ray diffraction spectra and scanning electron microscopy images. The TB/CD complex at 1:2 molar ratio was fermented and several SCFAs, including butyrate, were produced in an in vitro test using piglets' ileal and colonic contents. A dose-dependent increase in the butyrate concentration in both ileum and ascending colon was observed. Approximately, 426 and 1189 μmole butyrate was produced per gram of TB/CD powder at 9 mM treatment in ileum and ascending colon, respectively. Thus, the production of the TB/CD complex using spray drying is feasible and the complex has the potential for food applications to improve intestinal health. PRACTICAL APPLICATION: The findings in this study can be applied to produce encapsulated tributyrin with gamma-cyclodextrin efficiently using spray-drying. The TB/CD complex was highly fermentable and caused an increase in the butyrate concentration in both ileum and ascending colon, which can be incorporated in foods to enhance butyrate delivery to the GI tract to assist gut health.


Rumen-bypassed tributyrin alleviates heat stress by reducing the inflammatory responses of immune cells

Wenjin Guo, Juxiong Liu, Yuanxi Yang, He Ma, Qian Gong, Xingchi Kan, Xin Ran, Yu Cao, Jianfa Wang, Shoupeng Fu, Guiqiu Hu
PMID: 33357699   DOI: 10.1016/j.psj.2020.10.006

Abstract

Heat stress (HS) in summer will seriously affect the health and performance of dairy cows. To alleviate the injury to dairy cows caused by HS, we added the rumen-bypassed tributyrin to the feed. We determined whether cows were in a heat-stressed environment by testing the temperature humidity index in the morning, at noon, and in the evening. The detection of anal temperature and respiratory frequency further proved the HS state of the dairy cows. The quantificational real time PCR results showed that tributyrin could significantly reduce the relative expression of tumor necrosis factor α, interleukin 1β, and Interleukin 6. Western blot results showed that tributyrin could alleviate the lymphocyte inflammatory response by inhibiting the mitogen-activated protein kinase and nuclear factor-кB signaling pathways. To further detect the effect of tributyrin on HS in dairy cows, routine biochemical and blood tests were carried out. The results showed that the contents of aspartate aminotransferase, total bilirubin, creatinine, albumin, and globulin were significantly reduced by tributyrin. The results showed that tributyrin could significantly alleviate the liver and kidney injury induced by heat stress in dairy cows. Moreover, tributyrin could also significantly reduce the numbers of intermediate cells and increase the level of hemoglobin. Tributyrin could also improve the performance of dairy cows. These results suggested that tributylglycerol may have a positive effect on breast health of dairy cows. In conclusion, these results indicated that tributyrin could relieve HS and increase the production performance of dairy cows by reducing the inflammatory responses of lymphocytes.


Molecular docking and molecular dynamics simulations of a mutant

Nurul Fatin Syamimi Khairul Anuar, Roswanira Abdul Wahab, Fahrul Huyop, Syazwani Itri Amran, Azzmer Azzar Abdul Hamid, Khairul Bariyyah Abd Halim, Mohammad Hakim Mohammad Hood
PMID: 32174260   DOI: 10.1080/07391102.2020.1743364

Abstract

We previously reported on a mutant lipase KV1 (Mut-LipKV1) from
which optimal pH was raised from 8.0 to 11.0 after triple substitutions of surface aspartic acid (Asp) with lysine (Lys). Herein, this study further examined the Mut-LipKV1 by molecular docking, molecular dynamics (MD) simulations and molecular mechanics-Poisson Boltzmann surface area (MM-PBSA) calculations to explore the structural requirements that participated in the effective binding of tributyrin and its catalytic triad (Ser165, Asp259 and His289) and identify detailed changes that occurred post mutation. Mut-LipKV1 bound favorably with tributyrin (-4.1 kcal/mol) and formed a single hydrogen bond with His289, at pH 9.0. Despite the incongruent docking analysis data, results of MD simulations showed configurations of both the tributyrin-Mut-LipKV1 (RMSD 0.3 nm; RMSF 0.05 - 0.3 nm) and the tributyrin-wildtype lipase KV1 (tributyrin-LipKV1) complexes (RMSD 0.35 nm; RMSF 0.05 - 0.4 nm) being comparably stable at pH 8.0. MM-PBSA analysis indicated that van der Waals interactions made the most contribution during the molecular binding process, with the Mut-LipKV1-tributyrin complex (-44.04 kcal/mol) showing relatively lower binding energy than LipKV1-tributyrin (-43.83 kcal/mol), at pH 12.0. All tributyrin-Mut-LipKV1 complexes displayed improved binding free energies over a broader pH range from 8.0 - 12.0, as compared to LipKV1-tributyrin. Future empirical works are thus, important to validate the improved alkaline-stability of Mut-LipKV1. In a nutshell, our research offered a considerable insight for further improving the alkaline tolerance of lipases.Communicated by Ramaswamy H. Sarma.


The effects of tributyrin supplementation on weight gain and intestinal gene expression in broiler chickens during Eimeria maxima-induced coccidiosis

Victoria L Hansen, Stanislaw Kahl, Monika Proszkowiec-Weglarz, Stephanie C Jiménez, Stefan F C Vaessen, Lori L Schreier, Mark C Jenkins, Beverly Russell, Katarzyna B Miska
PMID: 33652244   DOI: 10.1016/j.psj.2021.01.007

Abstract

Butyrate is a feed additive that has been shown to have antibacterial properties and improve gut health in broilers. Here, we examined the performance and gene expression changes in the ileum of tributyrin-supplemented broilers infected with coccidia. Ninety-six, Ross 708 broilers were fed either a control corn-soybean-based diet (-BE) or a diet supplemented with 0.25% (w/w) tributyrin (+BE). Birds were further divided into groups that were inoculated with Eimeria maxima oocysts (EM) or sham-inoculated (C) on day 21 posthatch. At 7 d postinfection (7 d PI), the peak of pathology in E. maxima infection, tributyrin-supplemented birds had significantly improved feed conversion ratios (FCR, P < 0.05) and body weight gain (BWG, P < 0.05) compared with -BE-infected birds, despite both groups having similar feed intake (FI, P > 0.05). However, at 10 d post-infection (10 d PI) no significant effects of feed type or infection were observed. Gene expression in the ileum was examined for insights into possible effects of infection and tributyrin supplementation on genes encoding proteins related to immunity, digestion, and gut barrier integrity. Among immune-related genes examined, IL-1B and LEAP2 were only significantly affected at 7 d PI. Transcription of genes related to digestion (APN, MCT1, FABP2, and MUC2) were primarily influenced by infection at 7 d PI and tributyrin supplementation (FABP2 and MUC2) at 10 d PI. With exception of ZO1, tight junction genes were affected by either infection or feed type at 7 d PI. At 10 d PI, only CLDN1 was not affected by either infection or feed type. Overall tributyrin shows promise as a supplement to improve performance during coccidiosis in broiler chickens; however, its effect on gene expression and mode of action requires further research.


Targeting Epigenetic Mechanisms to Alleviate Alcoholic Steatosis

Pranoti Mandrekar
PMID: 32097606   DOI: 10.1016/j.jcmgh.2020.01.013

Abstract




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